molecular formula C18H19N3O B2906163 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide CAS No. 868978-06-7

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide

Cat. No.: B2906163
CAS No.: 868978-06-7
M. Wt: 293.37
InChI Key: HIDIXISHJHWNHA-UHFFFAOYSA-N
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Description

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide is a synthetic compound featuring a methyl-substituted imidazo[1,2-a]pyridine core linked to a phenylacetamide group via an ethyl chain. The synthesis of this compound and its analogues involves optimized protocols for N-substituted imidazo[1,2-a]pyridine-2-acetamides, achieving high yields through careful selection of reaction conditions and reagents . The 7-methyl substituent on the imidazo[1,2-a]pyridine core and the phenylacetamide side chain distinguish it structurally from related derivatives, influencing its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-14-8-10-21-13-16(20-17(21)11-14)7-9-19-18(22)12-15-5-3-2-4-6-15/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDIXISHJHWNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazopyridine core.

Industrial Production Methods

Industrial production of this compound may involve solvent- and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact. These methods often utilize microwave irradiation or other energy-efficient techniques to promote the desired reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazopyridine derivatives .

Scientific Research Applications

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Core Substituent Position : The target compound’s 7-methyl group contrasts with the 6-methyl substitution in MM0333.02 . Positional isomers often exhibit divergent bioactivity due to altered steric and electronic interactions.

Aromatic Group: The phenyl group in the target compound differs from the 4-methylphenyl groups in Compound 14 and MM0333.02 .

Functional Groups : The ethyl-linked phenylacetamide in the target compound offers flexibility and moderate polarity, whereas Compound 14’s pyridinylmethyl substitution introduces a heteroaromatic moiety, which could influence receptor binding or metabolic stability .

Research Findings and Implications

  • Positional Isomerism : The 7-methyl vs. 6-methyl substitution (as in MM0333.02 ) may alter metabolic stability or target engagement. For example, methyl groups at position 7 could hinder cytochrome P450-mediated oxidation, prolonging half-life.
  • Functional Group Effects : The ethyl-linked phenylacetamide in the target compound likely enhances solubility compared to the pyridinylmethyl group in Compound 14, which may introduce steric hindrance or hydrogen-bonding interactions .
  • Aromatic Modifications: The absence of a methyl group on the phenyl ring (vs.

Biological Activity

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2C_{16}H_{18}N_{2}, with a molecular weight of approximately 254.33 g/mol. It features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The presence of the phenylacetamide group may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC16H18N2C_{16}H_{18}N_{2}
Molecular Weight254.33 g/mol
DensityNot specified
LogPNot specified

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study by Anaflous et al. (2004) highlighted the effectiveness of various imidazo compounds against tuberculosis and other pathogens. While specific data on this compound is limited, its structural analogs have demonstrated promising results against bacterial strains.

Anticancer Potential

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines. A study published in Chemical Communications (2012) reported that functionalized imidazo compounds exhibited cytotoxic effects on human cancer cells, suggesting that this compound may also possess anticancer activity.

The mechanism by which imidazo[1,2-a]pyridine derivatives exert their biological effects often involves the inhibition of critical cellular pathways. For example, some studies suggest that these compounds can interfere with DNA synthesis or enzyme activity related to cell proliferation. Further research is needed to elucidate the specific mechanisms of this compound.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A comparative analysis of various imidazo compounds showed that those with a thioether side chain were particularly effective against human cytomegalovirus and varicella-zoster virus . This suggests that structural modifications could enhance the efficacy of this compound.
  • Cytotoxicity Assessment : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549 . Future studies should focus on determining the IC50 value for this compound.
  • Structure-Activity Relationship (SAR) : An investigation into the SAR of imidazo[1,2-a]pyridine derivatives revealed that substitutions at specific positions significantly affect biological activity . Understanding these relationships will be crucial for optimizing the pharmacological properties of this compound.

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